molecular formula C18H18NNaO6 B564731 4-Aminobiphenyl |A-D-Glucuronide Sodium Salt CAS No. 116490-30-3

4-Aminobiphenyl |A-D-Glucuronide Sodium Salt

Cat. No.: B564731
CAS No.: 116490-30-3
M. Wt: 367.333
InChI Key: ZXJUCVIKNNGTAE-LXLGGMPYSA-M
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Description

4-Aminobiphenyl β-D-Glucuronide Sodium Salt is a metabolite of 4-Aminobiphenyl, an aromatic amine commonly encountered in industrial and consumer goods. This compound is a glucuronide conjugate, which means it is formed by the combination of 4-Aminobiphenyl with glucuronic acid. It is used primarily in pharmacokinetic and metabolism studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobiphenyl β-D-Glucuronide Sodium Salt typically involves the glucuronidation of 4-Aminobiphenyl. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, the enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to 4-Aminobiphenyl. In the chemical method, glucuronic acid is activated using reagents such as N,N’-carbonyldiimidazole (CDI) or 1,1’-carbonyldiimidazole (CDI), followed by reaction with 4-Aminobiphenyl under basic conditions .

Industrial Production Methods

Industrial production of 4-Aminobiphenyl β-D-Glucuronide Sodium Salt involves large-scale glucuronidation processes, often using immobilized enzymes or continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Aminobiphenyl β-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-Aminobiphenyl β-D-Glucuronide Sodium Salt can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Aminobiphenyl β-D-Glucuronide Sodium Salt has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminobiphenyl β-D-Glucuronide Sodium Salt is unique due to its glucuronide conjugate structure, which enhances its solubility and facilitates its excretion from the body. This property makes it particularly useful in pharmacokinetic and metabolism studies, as it allows for the investigation of glucuronidation pathways and the role of glucuronides in drug metabolism .

Properties

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6.Na/c20-13-14(21)16(18(23)24)25-17(15(13)22)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13-17,19-22H,(H,23,24);/q;+1/p-1/t13-,14-,15+,16-,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJUCVIKNNGTAE-LXLGGMPYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18NNaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746989
Record name Sodium N-[1,1'-biphenyl]-4-yl-beta-D-glucopyranosyluronateamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116490-30-3
Record name Sodium N-[1,1'-biphenyl]-4-yl-beta-D-glucopyranosyluronateamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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